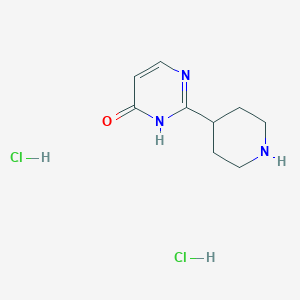

2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride” is a type of organic compound that belongs to the class of piperidine pyrimidine amides . Piperidine pyrimidine amides have gained significant attention due to their enzymatic inhibitory activity . The compound also contains a pyrimidine ring, which is present in various biomolecules such as DNA and RNA bases, amino acids, vitamins, etc .

Synthesis Analysis

The synthesis of similar pyrimidine acrylamides was accomplished by an N-acylation reaction between 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one and six different carboxylic acids . Two different N-acylation methods were used . Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .Scientific Research Applications

Synthesis and Self-Assembly

Research into the synthesis and structural analysis of compounds related to 2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride has led to insights into their self-assembly and hydrogen bonding properties. For instance, a study demonstrated the formation of sheets containing 20 independent hydrogen bonds in a salt-type adduct involving a derivative of this compound, highlighting its potential in creating structurally complex materials (Orozco, Insuasty, Cobo, & Glidewell, 2009). Another research effort described a one-pot synthesis approach for 2-aminopyrimidinones that involve piperidine, indicating its utility in facilitating efficient synthetic routes for pyrimidinones and their self-assembly through hydrogen bonding (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Antimicrobial Activity

The antimicrobial potential of compounds synthesized from this compound derivatives has been explored in various studies. For example, certain derivatives have been evaluated for their antimicrobial efficacy, showing promising activity against a range of bacteria and fungi. This suggests their potential in developing new antibacterial and antifungal agents (Imran, Alam, & Abida, 2016).

Anticancer and Antiproliferative Activities

The compound and its derivatives have been investigated for their anticancer and antiproliferative activities. Research has highlighted the anti-cancer activities of various 1,3-dialkylated-pyrimidin-2,4-diones derivatives, indicating the role of specific substituents in enhancing their anticancer potential (Singh & Paul, 2006). Another study focused on the synthesis of novel derivatives and their in vitro antiproliferative activity against human cancer cell lines, identifying compounds with significant activity, which could be further explored as potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Analgesic and Antiparkinsonian Activities

Furthermore, derivatives of this compound have been synthesized and assessed for their analgesic and antiparkinsonian activities. The pharmacological screening of these compounds revealed promising results, comparing favorably with reference drugs, suggesting their potential in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Mechanism of Action

Target of Action

Compounds with a piperidine nucleus have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .

Biochemical Pathways

Piperidine derivatives are known to affect a variety of biochemical pathways, again depending on the specific therapeutic application .

Result of Action

The therapeutic effects of piperidine derivatives can range from anticancer to antipsychotic effects, depending on the specific compound and its targets .

Properties

IUPAC Name |

2-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c13-8-3-6-11-9(12-8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLCWIFIYIHDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=O)N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)

![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871995.png)

![1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2871997.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)

![N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2872006.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2872007.png)

![Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B2872010.png)